2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
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Overview
Description
2,8-Dibenzyl-2,8-diazaspiro[55]undecane-1,7-dione is a chemical compound with the molecular formula C23H26N2O2 It is a member of the diazaspiro compound family, characterized by a spiro linkage between two nitrogen atoms and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione typically involves the reaction of benzylamine with a suitable diketone precursor under controlled conditions. One common method involves the use of a cyclization reaction, where the diketone undergoes a condensation reaction with benzylamine in the presence of a catalyst, such as an acid or base, to form the spirocyclic structure. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Scientific Research Applications
2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[5.5]undecane-1,7-dione: A structurally similar compound with different substituents.
2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone: Another member of the diazaspiro family with distinct chemical properties.
Uniqueness
2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is unique due to its specific spirocyclic structure and the presence of benzyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,8-dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-23(13-7-15-24(21)17-19-9-3-1-4-10-19)14-8-16-25(22(23)27)18-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALSVTWHUKILFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2=O)CC3=CC=CC=C3)C(=O)N(C1)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359930 |
Source
|
Record name | 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128244-02-0 |
Source
|
Record name | 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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